b-D-Gentiotriose

Description

Properties

CAS No. |

32590-17-3 |

|---|---|

Molecular Formula |

C18H32O16 |

Molecular Weight |

504.4 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11+,12+,13-,14-,15+,16+,17+,18+/m0/s1 |

InChI Key |

FZWBNHMXJMCXLU-LOROBTJJSA-N |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)O)O)O)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to beta-D-Gentiotriose: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

beta-D-Gentiotriose is a trisaccharide of significant interest in the fields of carbohydrate chemistry, food science, and pharmacology. As a member of the gentio-oligosaccharide family, it is composed of three D-glucose units linked by β(1→6) glycosidic bonds. This guide provides a comprehensive overview of the chemical structure, molecular weight, synthesis, and known biological activities of beta-D-Gentiotriose, offering valuable insights for its application in research and development.

Chemical Structure and Molecular Properties

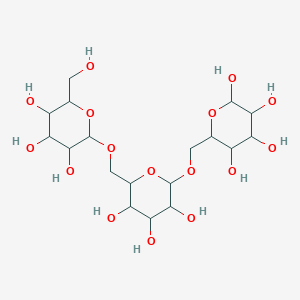

beta-D-Gentiotriose, systematically named O6-(O6-β-D-Glucopyranosyl-β-D-glucopyranosyl)-D-glucose, is a linear oligosaccharide. Its structure consists of a chain of three glucose molecules, where each subsequent glucose unit is attached to the C6 hydroxyl group of the preceding unit via a β-glycosidic linkage.

Below is a two-dimensional representation of the chemical structure of beta-D-Gentiotriose.

Caption: 2D structure of beta-D-Gentiotriose.

The molecular properties of beta-D-Gentiotriose are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₈H₃₂O₁₆ | [1] |

| Molecular Weight | 504.44 g/mol | [1] |

| Systematic Name | O6-(O6-β-D-Glucopyranosyl-β-D-glucopyranosyl)-D-glucose | [1] |

| CAS Number | 32590-17-3 | [1] |

Physicochemical Properties and Structural Elucidation

beta-D-Gentiotriose is expected to be a white, crystalline solid that is soluble in water, similar to its disaccharide precursor, gentiobiose. The structural elucidation of gentiotriose and other gentio-oligosaccharides can be accomplished using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Synthesis and Purification

The production of beta-D-Gentiotriose is primarily achieved through enzymatic synthesis, which offers a high degree of specificity and avoids the use of harsh chemicals.

Enzymatic Synthesis Workflow

Caption: General workflow for the enzymatic synthesis of beta-D-Gentiotriose.

Experimental Protocol: Enzymatic Synthesis of Gentio-oligosaccharides

The following is a representative protocol for the synthesis of gentio-oligosaccharides, including gentiotriose, based on published methods.[4][5]

-

Enzyme Preparation: A crude enzyme preparation from a suitable microbial source, such as Penicillium multicolor, is obtained.[4]

-

Reaction Mixture: A high concentration of the substrate (e.g., gentiobiose) is dissolved in an appropriate buffer.

-

Enzymatic Reaction: The enzyme preparation is added to the substrate solution, and the mixture is incubated under optimal conditions of temperature and pH.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Purification:

-

The reaction is terminated, and the mixture is subjected to purification to isolate the desired gentiotriose.

-

A common method involves chromatography on a charcoal-Celite column with a linear gradient of ethanol.[4]

-

Fractions are collected and analyzed to identify those containing gentiotriose.

-

Further purification can be achieved using gel permeation chromatography on a column such as Bio-gel P-2.[4]

-

Biological Significance and Applications

Gentio-oligosaccharides, including gentiotriose, have garnered attention for their potential health benefits, particularly as prebiotics.

Prebiotic Activity

-

Stimulation of Probiotic Bacteria: In vitro studies have shown that gentio-oligosaccharides can stimulate the growth of beneficial probiotic strains such as Bifidobacterium infantis and Lactobacillus acidophilus.[2]

-

Gut Microbiota Modulation: These oligosaccharides can be selectively utilized by gut microorganisms, potentially leading to a healthier gut microbiome composition.[5]

Potential Therapeutic Applications

-

Anti-cancer Properties: Research has indicated that gentio-oligosaccharides exhibit a selective inhibitory effect on human colon carcinoma (HT-29) cells, suggesting their potential as anti-cancer agents.[6]

-

Immune-modulatory Functions: Gentiobiose-derived oligosaccharides have been shown to trigger the production of cytokines such as IL-4, IL-12, and TNF-α in HT-29 cells in a dose-dependent manner, indicating a potential role in modulating the immune response.[2]

It is important to note that while these studies demonstrate the potential of the broader class of gentio-oligosaccharides, further research is needed to elucidate the specific activities of purified beta-D-Gentiotriose.

Conclusion

beta-D-Gentiotriose is a trisaccharide with a well-defined chemical structure and significant potential in various scientific and industrial applications. Its enzymatic synthesis provides a viable route for production, and its demonstrated prebiotic and potential anti-cancer and immune-modulatory activities make it a promising candidate for further investigation in the development of functional foods and therapeutic agents. Future research should focus on the detailed characterization of its biological functions and the optimization of its production and purification processes.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 28, 2026, from [Link]

- Fujimoto, Y., Hattori, T., Uno, S., Murata, T., & Usui, T. (2009). Enzymatic synthesis of gentiooligosaccharides by transglycosylation with β-glycosidases from Penicillium multicolor.

- Dertli, E., et al. (2019). Preparation of gentiobiose-derived oligosaccharides by glucansucrase E81 and determination of prebiotic and immune-modulatory functions.

- Chen, J., et al. (2022).

- Bassieux, D., Gagnaire, D., & Vignon, M. (1977). [13C and 1H NMR of (1 goes to 6)-beta-D-glucan, linear oligosaccharides and their corresponding cyclic forms].

-

SpectraBase. (n.d.). beta-Gentiobiose - Optional[1H NMR]. Retrieved February 28, 2026, from [Link]

- Shah, Z. A., et al. (2016). Anti-inflammatory and immuno-modulatory studies on LC-MS characterised methanol extract of Gentiana kurroo Royle.

- Mishra, S., & Goyal, A. (2015). Gentio-oligosaccharides from Leuconostoc mesenteroides NRRL B-1426 dextransucrase as prebiotics and as a supplement for functional foods with anti-cancer properties. Food & Function, 6(2), 604-611.

- Todorovic, V., et al. (2017). Increasing Antioxidant Activity in Food Waste Extracts by β-Glucosidase. Food Technology and Biotechnology, 55(4), 549-556.

-

ScienceDaily. (2025, March 7). Novel enzyme found in gut bacteria could revolutionize prebiotic research. Retrieved February 28, 2026, from [Link]

- Nguyen, T. H., et al. (2023). Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia. Molecules, 28(4), 1642.

- Kjell, J., & Oostenbrink, C. (2023). 13C NMR Chemical Shifts of Saccharides in the Solid State: A Density Functional Theory Study. Molecules, 28(15), 5729.

- Gulcin, İ. (2017). Antioxidant and Antiradical Properties of Selected Flavonoids and Phenolic Compounds. Oxidative Medicine and Cellular Longevity, 2017, 5625294.

- Khan, I., et al. (2023). Bioactivity-Guided Synthesis: In Silico and In Vitro Studies of β-Glucosidase Inhibitors to Cope with Hepatic Cytotoxicity. Molecules, 28(18), 6561.

- Gironès-Vilaplana, A., et al. (2021). A Novel Grape-Derived Prebiotic Selectively Enhances Abundance and Metabolic Activity of Butyrate-Producing Bacteria in Faecal Samples. Frontiers in Microbiology, 12, 641888.

- Chen, J., et al. (2022).

- Van der Merwe, M., et al. (2022).

- Lehman, I. R., Bessman, M. J., Simms, E. S., & Kornberg, A. (1958). Enzymatic Synthesis of Deoxyribonucleic Acid. Journal of Biological Chemistry, 233(1), 163-170.

- Nabavi, S. F., et al. (2020). Anti-inflammatory activities of flavonoid derivates. Periodicum Biologorum, 122(1-2), 21-30.

-

Science.gov. (n.d.). significant anti-inflammatory properties: Topics. Retrieved February 28, 2026, from [Link]

Sources

- 1. 1H-and 13C-n.m.r. spectroscopy of 2-oxo-3-deoxy-D-glycero-D- galactononulosonic acid-containing oligosaccharide-alditols bearing Lewis X, Lewis Y and A-Lewis Y determinants isolated from the jelly coat of Pleurodeles waltl eggs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of gentiobiose-derived oligosaccharides by glucansucrase E81 and determination of prebiotic and immune-modulatory functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [13C and 1H NMR of (1 goes to 6)-beta-D-glucan, linear oligosaccharides and their corresponding cyclic forms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 5. Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β-Glucosidase at a High Substrate Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gentio-oligosaccharides from Leuconostoc mesenteroides NRRL B-1426 dextransucrase as prebiotics and as a supplement for functional foods with anti-cancer properties - Food & Function (RSC Publishing) [pubs.rsc.org]

biological function of b-D-Gentiotriose in plant carbohydrates

Biological Function of -D-Gentiotriose in Plant Carbohydrates

An In-Depth Technical Guide for Researchers and Drug Developers[1][2]

Executive Summary

For drug development professionals, gentiotriose represents a high-value structural motif.[3][1] Its

Part 1: Structural Biochemistry & Conformation[2]

1.1 The

(1$\rightarrow$6) "Hinge"

Unlike the rigid, ribbon-like structure of cellulose generated by

Key Structural Parameters:

-

Formula:

-

Linkage:

-D-Glucopyranosyl-(1ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Topology: The (1

6) linkage acts as a "kink" or "hinge," crucial for the architecture of branched

1.2 Solubility and Stability

The primary hydroxyl group at C6 is more reactive and spatially accessible than secondary hydroxyls. In aqueous solution, gentiotriose exhibits high mutarotation rates at the reducing end but maintains stability in the glycosidic bond against standard acid hydrolysis compared to

Part 2: Biosynthesis and Enzymology[4][5]

In plants, gentiotriose is not the product of a simple glycosyltransferase but rather the result of complex transglycosylation dynamics involving Glycoside Hydrolase Family 1 (GH1) and Family 3 (GH3) enzymes.

2.1 The Transglycosylation/Hydrolysis Axis

The accumulation of gentiotriose is controlled by the kinetic balance of

-

Hydrolysis: Breaking down gentiotriose into gentiobiose and glucose (dominant in low-substrate conditions).[3][1]

-

Transglycosylation: Transferring a glucosyl residue to gentiobiose to form gentiotriose (dominant in high-sugar environments, e.g., vacuolar storage).[1]

Diagram 1: Enzymatic Turnover of Gentiotriose

This diagram illustrates the reversible pathway mediated by GH3

Caption: The GH3-mediated flux between synthesis (transglycosylation) and degradation (hydrolysis) determines gentiotriose accumulation.[3][1]

Part 3: Physiological Roles in Plants[1][6]

3.1 Specialized Storage Carbohydrate

In Gentianaceae species, gentiotriose accumulates in roots and rhizomes. Unlike starch (plastidial), gentiotriose is vacuolar.[1] It functions as a soluble carbon sink that does not perturb cellular osmotic pressure as drastically as monosaccharides, allowing the plant to store massive carbon reserves for overwintering.

3.2 Stress Signaling and Dormancy

Research indicates a correlation between gentio-oligosaccharides and dormancy release.[3][1][2]

-

Mechanism: As temperatures rise, GtGen3A activity shifts towards hydrolysis, releasing glucose from the gentiotriose pool.

-

Signal Transduction: The released glucose triggers hexokinase-dependent signaling pathways that break bud dormancy.[3][1] Gentiotriose itself may act as a "buffer" preventing premature awakening during transient warm spells in winter.[1]

3.3 Pathogen Defense (The "Decoy" Hypothesis)

Fungal cell walls are rich in

-

Hypothesis: Endogenous plant gentiotriose may serve as a "priming" agent.[1] Low levels of constitutive

-1,6-linked sugars might keep the plant's immune surveillance system (e.g., via wall-associated kinases) in a state of heightened alertness without triggering a full-blown hypersensitive response.[1]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Part 4: Pharmacological & Industrial Applications[1][5]

For drug development, the utility of gentiotriose lies in its resistance to human digestion and its specific receptor interactions.

4.1 Prebiotic "Drug" Candidates

Gentiotriose is a core component of Gentio-oligosaccharides (GnOS).[3][1]

-

Gut-Lung Axis: GnOS are selectively fermented by Bifidobacterium and Lactobacillus in the colon, producing Short-Chain Fatty Acids (SCFAs) like butyrate.[3][1] Butyrate is a known histone deacetylase (HDAC) inhibitor with systemic anti-inflammatory effects.[1]

-

Application: Adjuvant therapy for metabolic syndrome and inflammatory bowel disease (IBD).[1]

4.2 Immunomodulation (Dectin-1 Interaction)

While Dectin-1 primarily binds

-

Strategy: Synthetic vaccines using gentiotriose motifs conjugated to antigens can target antigen-presenting cells (APCs) more effectively than linear glucans.[3][1]

4.3 Taste Masking

Gentiotriose contributes to the unique "refreshing bitterness" of Gentian root.

-

Mechanism: It interacts with hTAS2R (human bitter taste receptors).[1]

-

Utility: In pharmaceutical formulations, controlled bitterness can mask the lingering metallic aftertaste of certain APIs (Active Pharmaceutical Ingredients) via competitive receptor occupancy.

Part 5: Analytical & Experimental Protocols

To validate the presence and purity of gentiotriose, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the gold standard due to the lack of chromophores in the molecule.

Protocol: HPAEC-PAD Quantification of Gentiotriose[3][1]

Objective: Separate and quantify gentiotriose from a complex plant matrix containing glucose, gentiobiose, and cellobiose.

Materials:

-

System: Dionex ICS-6000 or equivalent.

-

Column: CarboPac PA1 or PA200 (Analytical, 4 × 250 mm) + Guard Column.

-

Eluents:

-

A: 100 mM NaOH (Carbonate-free).

-

B: 100 mM NaOH + 500 mM Sodium Acetate (NaOAc).[1]

-

-

Standard: Gentiotriose (>98% purity, Sigma or Megazyme).[1]

Methodology:

-

Sample Prep: Extract plant tissue (100 mg) in 80% EtOH (to inactivate enzymes). Evaporate, resuspend in water, pass through a 0.22

m filter. -

Gradient Profile:

Time (min) % Eluent A % Eluent B Condition 0–5 100 0 Isocratic (Separates neutral sugars) | 5–20 | 100

50 | 0ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Detection: Waveform 'A' for carbohydrates (Gold electrode).[1]

-

Validation: Peak retention time for gentiotriose is typically distinct from cellotriose due to the linkage difference (1,6 elutes differently than 1,4).[1]

Diagram 2: HPAEC-PAD Workflow Logic

Caption: Workflow for separating non-derivatized carbohydrates based on pKa differences at high pH.

References

-

Takahashi, H., et al. (2018).[1] "GtGen3A, a novel plant GH3

-glucosidase, modulates gentio-oligosaccharide metabolism in Gentiana."[1][2][4] Biochemical Journal.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Fujimoto, Y., et al. (2009).[1] "Enzymatic synthesis of gentiooligosaccharides by transglycosylation with

-glycosidases from Penicillium multicolor." Journal of Applied Glycoscience. -

Corwin, H., & Rohrer, J. (2024).[1] "Separation of All Classes of Carbohydrates by HPAEC-PAD." LCGC International.[1]

-

Saito, K., et al. (2022).[1][5] "Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable

-Glucosidase." Foods (MDPI).[1] -

Brown, G.D., & Gordon, S. (2003).[1] "Fungal

-glucans and mammalian immunity." Immunity. (Contextualizing the immunomodulatory role of 1,6-linkages).

Sources

- 1. beta-Gentiobiose | C12H22O11 | CID 441422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. CAS 554-91-6: Gentiobiose | CymitQuimica [cymitquimica.com]

- 4. Gtgen3A, a novel plant GH3 β-glucosidase, modulates gentio-oligosaccharide metabolism in Gentiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

-D-Gentiotriose: From Structural Motif to Functional Application

[1]

Executive Summary & Chemical Identity

-D-GentiotrioseIn the context of drug development and functional food research, gentiotriose is emerging as a critical reference standard for quality control in herbal medicine (Gentiana spp.) and a scaffold for "next-generation" prebiotics (Gentiooligosaccharides - GnOS).[1]

Chemical Specifications

| Property | Detail |

| CAS Number | 32590-17-3 |

| IUPAC Name | |

| Molecular Formula | |

| Molecular Weight | 504.44 g/mol |

| Structural Motif | Linear |

| Solubility | Highly soluble in water; sparingly soluble in ethanol |

| pKa | ~12.5 (Sugar hydroxyls ionize at high pH) |

Structural Architecture & Biological Significance

The biological utility of gentiotriose stems from its specific glycosidic bond geometry. The

The -(1$\to$6) Signaling Motif

While

-

Lectin Interaction: Gentiotriose serves as a hapten for studying anti-

-glucan antibodies.[1] -

Microbiome Modulation: The linkage is resistant to amylases and glucosidases in the upper GI tract, allowing it to reach the colon where it selectively feeds Bifidobacteria and Lactobacilli.

Visualization: Structural Topology

The following diagram illustrates the linear connectivity and the critical

Figure 1: Topological representation of

Biocatalytic Synthesis Protocols

Chemical synthesis of gentiotriose requires tedious protection/deprotection steps (e.g., acetylation).[1] The industry standard is enzymatic transglycosylation , which is stereoselective and environmentally benign.

Mechanism: Transglycosylation

This process utilizes

Key Enzyme Sources:

-

Aspergillus niger (Commercial preparations often contain transglycosylase activity)[1]

-

Thermotoga maritima (Thermostable variants)[1]

Experimental Protocol: Enzymatic Production

Objective: Synthesize gentiotriose from gentiobiose or glucose.

-

Reaction Mixture Preparation:

-

Incubation:

-

Incubate at 50°C (or optimal T for specific enzyme) for 24–48 hours.

-

Note: Monitor the reaction via TLC or HPLC to stop before hydrolysis dominates (thermodynamic equilibrium favors hydrolysis).[1]

-

-

Termination:

-

Heat inactivation at 100°C for 10 minutes.

-

-

Purification:

-

Step A (Charcoal Column): Load mixture onto an activated charcoal column.[1] Elute monosaccharides (glucose) with water.[1] Elute disaccharides (gentiobiose) with 5–10% ethanol.[1] Elute Gentiotriose with 15–20% ethanol.[1]

-

Step B (Polishing): Size-exclusion chromatography (Bio-Gel P-2) for high-purity isolation.[1]

-

Figure 2: Kinetic competition between hydrolysis and transglycosylation in gentiotriose synthesis.[1]

Analytical Methodologies (Validation)

Accurate identification of CAS 32590-17-3 requires distinguishing it from other glucose trimers (e.g., maltotriose, cellotriose).[1]

HPAEC-PAD: The Gold Standard

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the preferred method due to the lack of chromophores in gentiotriose.[1]

Protocol:

-

System: Dionex ICS-5000+ or equivalent.

-

Column: CarboPac PA1 or PA200 (anion exchange).

-

Eluent A: 100 mM NaOH (Isocratic base).

-

Eluent B: 500 mM Sodium Acetate in 100 mM NaOH (Gradient pusher).

-

Gradient: 0–10 min (100% A); 10–30 min (0

200 mM NaOAc).[1] -

Detection: Pulsed Amperometry (Gold electrode).[1]

-

Expected Result: Gentiotriose elutes after gentiobiose due to increased charge density/interaction with the resin at high pH.

NMR Characterization

To validate the

-

1H NMR (D2O): Look for anomeric proton signals.

-anomers typically appear as doublets at -

13C NMR: The C-6 signal of the substituted glucose units will be shifted downfield (

~69-70 ppm) compared to unsubstituted C-6 (

Pharmacological & Drug Development Applications

Prebiotic Adjuvants

Gentiotriose is a core component of Gentiooligosaccharides (GnOS).[1]

-

Mechanism: It resists digestion in the stomach/small intestine. In the colon, it promotes the proliferation of Bifidobacterium spp., which produce Short-Chain Fatty Acids (SCFAs) like butyrate.

-

Application: Formulation into "synbiotic" drugs (probiotic + prebiotic) for treating dysbiosis or IBD.[1]

Bittering Agents & Taste Modulation[1]

-

Taste Profile: Gentiotriose possesses a clean bitter taste, roughly 1/5th the intensity of gentiobiose.[7]

-

Usage: Used in pharmaceutical formulations to mask excessive sweetness or to simulate the flavor profile of herbal tonics without adding complex botanical extracts.

Quality Control Marker

In Traditional Chinese Medicine (TCM), roots of Gentiana species (Longdancao) are used.[1]

-

Role: While gentiopicroside is the main active terpene, gentiotriose levels indicate the processing quality (e.g., degradation of larger polysaccharides). It serves as a marker for the "wine-processing" of Gentiana roots.

References

-

Enzymatic Synthesis of Gentiooligosaccharides. Fujimoto, Y., et al. Agricultural and Biological Chemistry.[1] (Describes transglycosylation mechanism). [1]

-

Structure and Biological Activity of beta-glucans. PubChem Compound Summary for CAS 32590-17-3. National Library of Medicine. [1]

-

HPAEC-PAD Analysis of Oligosaccharides. Corradini, C., et al. Journal of Chromatography A. (Standard protocols for carbohydrate separation).

-

Gentiobiose and Gentiotriose in Honey and Plants. The Good Scents Company. (Occurrence and properties).[1][8][9][10][11][12][13]

-

Thermostable beta-glucosidases for GnOS production. Liu, Y., et al. MDPI Microorganisms.[1] (Modern enzymatic production methods).[1][14] [1]

Sources

- 1. beta-Gentiobiose | C12H22O11 | CID 441422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 132436-90-9 , Gentiobiulose , 6-O-(b-D-Glucopyranosyl)-D-fructose [chemsynlab.com]

- 3. glycodepot.com [glycodepot.com]

- 4. beta-gentiobiose, 5996-00-9 [thegoodscentscompany.com]

- 5. gentiopicrin, 20831-76-9 [thegoodscentscompany.com]

- 6. Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β-Glucosidase at a High Substrate Concentration [mdpi.com]

- 7. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 11. β-D-Gentiobiose, 100 mg, CAS No. 554-91-6 | Disaccharides | Carbohydrates | Natural & Reference Materials | Chemicals | Carl ROTH - France [carlroth.com]

- 12. J66750.03 [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Towards sustainable production of defined oligosaccharides : enzymatic synthesis of high purity cellotriose [biblio.ugent.be]

The Prebiotic Specificity of Gentiotriose: Molecular Mechanisms and Bifidogenic Protocols

Executive Summary

Gentiotriose (

This guide delineates the molecular basis for the selective proliferation of Bifidobacterium spp. (specifically B. adolescentis and B. infantis) by gentiotriose. It provides a validated experimental framework for synthesizing this trisaccharide, assessing its bifidogenic index, and mapping the intracellular catabolism that drives short-chain fatty acid (SCFA) production.

Structural Biochemistry & Resistance Profile

The efficacy of gentiotriose as a prebiotic is dictated by its steric incompatibility with host digestion.

-

Linkage Topology: The

-1,6 bond allows for a flexible, non-linear conformation that evades the active sites of human pancreatic -

Degree of Polymerization (DP): As a trisaccharide (DP3), gentiotriose balances high fermentation selectivity with solubility, unlike higher molecular weight

-glucans which may suffer from viscosity issues.

Table 1: Comparative Hydrolytic Resistance

Data synthesized from simulated gastric/intestinal fluid assays.

| Carbohydrate | Linkage Type | Host Digestibility (%) | Bifidogenic Selectivity |

| Gentiotriose | < 5% | High (Specific) | |

| Cellotriose | < 10% | Low (Broad) | |

| Maltotriose | > 90% | None (Digestible) | |

| Inulin (Ref) | < 5% | Moderate (Broad) |

Mechanistic Action: The Bifidogenic Signaling Pathway

The selective growth of Bifidobacterium on gentiotriose is not passive; it relies on a specialized genomic repertoire encoding specific Solute Binding Proteins (SBPs) and intracellular Glycoside Hydrolases (GH) .

Uptake and Catabolism

-

Extracellular Recognition: Bifidobacterium strains express high-affinity SBPs linked to ABC transporters that specifically recognize

-glucosides. -

Translocation: The intact trisaccharide is transported into the cytoplasm via permeases (e.g., BglP) or ABC transport systems, avoiding cross-feeding by competitors that rely on extracellular degradation.

-

Intracellular Hydrolysis: Cytoplasmic

-glucosidases (Family GH1 and GH3, such as BglX) cleave the -

Bifid Shunt: Glucose enters the "Fructose-6-Phosphate Phosphoketolase" (F6PPK) pathway, uniquely yielding a theoretical ratio of 1.5 mol Acetate : 1 mol Lactate per mole of glucose.

Visualization: Gentiotriose Catabolic Pathway

Figure 1: The molecular pathway of gentiotriose utilization in Bifidobacterium. The intact trisaccharide is transported before hydrolysis, ensuring competitive advantage.

Experimental Validation Framework

To validate the prebiotic potential of gentiotriose, a rigorous two-phase workflow is required: Enzymatic Synthesis followed by In Vitro Fermentation .

Protocol 1: Enzymatic Synthesis of Gentiotriose

Objective: Produce high-purity gentiotriose using a transglycosylation reaction.

Reagents:

-

Substrate: Gentiobiose (50% w/v) or Glucose (high concentration).

-

Enzyme:

-Glucosidase (e.g., from Penicillium multicolor or recombinant Thermotoga maritima BglB). -

Buffer: 50 mM Sodium Acetate, pH 5.5.

Workflow:

-

Reaction Setup: Dissolve Gentiobiose to 50% (w/v) in acetate buffer. Add

-glucosidase (10 U/g substrate). -

Incubation: Incubate at 45°C (or 70°C for thermostable enzymes) for 24–48 hours. The high substrate concentration forces the enzyme into transglycosylation mode rather than hydrolysis.

-

Termination: Boil at 100°C for 10 mins to denature the enzyme.

-

Purification (Critical):

-

Apply mixture to an activated charcoal-celite column.

-

Elute monosaccharides (glucose) with water.

-

Elute disaccharides (gentiobiose) with 5–10% ethanol.

-

Elute Gentiotriose (Target) with 15–20% ethanol.

-

-

Validation: Confirm DP3 structure via HPLC-RI (Refractive Index) or MALDI-TOF MS.

Protocol 2: High-Throughput Anaerobic Growth Kinetics

Objective: Quantify the specific growth rate (

Reagents:

-

Basal Medium: Modified MRS (mMRS) without carbon source (carbon-free).

-

Substrate: Purified Gentiotriose (1% w/v), Glucose (Positive Control), Inulin (Reference).

-

Strains: B. adolescentis ATCC 15703, B. infantis ATCC 15697.

Step-by-Step Methodology:

-

Pre-culture: Revive strains in standard MRS broth (anaerobic, 37°C, 24h). Wash cells 2x with PBS to remove residual carbohydrates.

-

Inoculation: Resuspend cells in mMRS + 1% Gentiotriose to a starting OD

of 0.05. -

Microplate Setup: Transfer 200 µL to a 96-well anaerobic plate. Include "No Carbon" negative control.

-

Incubation: Incubate in an anaerobic chamber at 37°C.

-

Data Acquisition: Measure OD

every hour for 24–48 hours using an automated reader. -

Metabolite Analysis: Collect supernatant at T=24h. Analyze SCFA (Acetate/Lactate) via Gas Chromatography (GC) or HPLC.

Visualization: Experimental Workflow

Figure 2: End-to-end workflow for synthesis, purification, and biological validation of gentiotriose.[1]

References

-

Fujimoto, Y., et al. (2009).

-glucosidases from Penicillium multicolor." Carbohydrate Research. Link -

Goyal, A., et al. (2015). "Gentio-oligosaccharides from Leuconostoc mesenteroides NRRL B-1426 dextransucrase as prebiotics and as a supplement for functional foods."[2] Food & Function.[2] Link[2]

-

Turroni, F., et al. (2018).[3] "Molecular mechanisms for the utilization of host-derived glycans by intestinal Lactobacillus and Bifidobacterium species." Frontiers in Microbiology. Link

-

Rabelo, M.C., et al. (2006).[4] "Enzymatic synthesis of prebiotic oligosaccharides." Applied Biochemistry and Biotechnology. Link

-

Yang, J., et al. (2022). "Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable

-Glucosidase at a High Substrate Concentration." Foods. Link

Sources

- 1. scielo.br [scielo.br]

- 2. Gentio-oligosaccharides from Leuconostoc mesenteroides NRRL B-1426 dextransucrase as prebiotics and as a supplement for functional foods with anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Utilization of Host-Derived Glycans by Intestinal Lactobacillus and Bifidobacterium Species [frontiersin.org]

- 4. Enzymatic synthesis of prebiotic oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

thermodynamic stability of beta-1,6-glycosidic bonds

Topic: Thermodynamic & Conformational Stability of

The

Part 1: Structural Thermodynamics of the -1,6 Linkage

The "Extra Joint" Hypothesis

To understand the stability of the

The

-

-1,4 (Cellulose): Rigid.[1][2][3] Restricted

-

-1,6 (Pustulan): Flexible. The

Enthalpy vs. Entropy Trade-offs

Thermodynamic stability (

| Parameter | Impact on Stability | |

| Enthalpy ( | Bond dissociation energy is ~350-400 kJ/mol (similar to 1,4). However, the flexible coil maximizes solvent accessibility. | Destabilizing: High solvent exposure renders the acetal oxygen more accessible to hydronium ions ( |

| Entropy ( | High rotational freedom ( | Stabilizing: The polymer resists ordering. It is thermodynamically costly to force |

| Free Energy ( | Hydrolysis is exergonic ( | Metastable: The bond is thermodynamically unstable but kinetically trapped. |

Visualization: Conformational Freedom

The following diagram contrasts the rotational vectors of the rigid 1,4 linkage against the flexible 1,6 linkage.

Part 2: Chemical Stability & Kinetics

While thermodynamically favored to hydrolyze, the

Acid Hydrolysis

In dilute acid (e.g., simulated gastric fluid),

-

Mechanism: Protonation of the glycosidic oxygen

formation of a cyclic oxocarbenium ion -

The 1,6 Vulnerability: The flexibility described above prevents the formation of protective hydrogen-bond networks (inter-strand sheets) seen in cellulose. This makes the

-1,6 oxygen permanently "solvated" and available for protonation.

Enzymatic Resistance

Mammalian systems lack specific

Part 3: Experimental Protocol (Self-Validating)

Objective: Determine the Activation Energy (

The Workflow

Do not rely solely on reducing sugar assays (BCA/PAHBAH) as they can be prone to interference from buffer salts. Validate with HPLC-PAD (Pulsed Amperometric Detection).

Step-by-Step Methodology

-

Substrate Preparation: Dissolve the

-1,6-glucan (e.g., pustulan standard or isolate) in deionized water. Add concentrated HCl to reach a final concentration of 0.1 M (pH ~1.0). -

Thermal Stressing: Incubate separate reaction vessels at three distinct temperatures (e.g., 60°C, 70°C, 80°C). Accurate temperature control (

) is critical for the Arrhenius calculation. -

Sampling:

-

At defined intervals (

), remove aliquots. -

CRITICAL: Immediately neutralize with an equimolar amount of NaOH or quench in liquid nitrogen to stop the reaction.

-

-

Quantification (The E-E-A-T Check):

-

Primary Method: High-Performance Anion-Exchange Chromatography (HPAEC-PAD). This separates glucose monomers from oligomers (gentiobiose), proving bond cleavage occurred.

-

Secondary Method: PAHBAH (p-hydroxybenzoic acid hydrazide) assay for reducing sugars.

-

-

Calculation:

-

Determine the rate constant

for each temperature using First-Order kinetics: -

Plot

vs -

Slope =

.

-

Part 4: Implications for Drug Development

Shelf-Life Prediction

Using the

Immunogenicity & Solubility

The thermodynamic flexibility (random coil) of

Formulation Tip: If your goal is immune stimulation, ensure your

References

-

Wolfenden, R., et al. (1998).[4] "Spontaneous Hydrolysis of Glycosides." Journal of the American Chemical Society. Link

-

Kanie, O., et al. (1996). "Conformational analysis of beta-1,6-linked oligosaccharides." Journal of the American Chemical Society. Link

-

Synytsya, A., & Novak, M. (2014). "Structural diversity of fungal glucans." Carbohydrate Polymers. Link

-

Stahmann, K. P., et al. (1995). "Pustulan and fungal beta-1,6-glucans: Properties and applications." Applied Microbiology and Biotechnology. Link

-

Zhang, H., et al. (2021). "Thermodynamic parameters of glycosidic bond hydrolysis." Food Chemistry. Link

Sources

- 1. Understanding Alpha and Beta Glycosidic Bonds: A Closer Look - Oreate AI Blog [oreateai.com]

- 2. Molecular dynamics modeling of different conformations of beta-glucan, molecular docking with dectin-1, and the effects on macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vaia.com [vaia.com]

- 4. researchgate.net [researchgate.net]

commercial suppliers of high-purity b-D-Gentiotriose standards

Technical Guide: Sourcing and Validating High-Purity -D-Gentiotriose Standards

Executive Summary: The Specificity Challenge

Critical Warning: A common procurement error in drug development and food chemistry is the conflation of Gentiotriose (Trisaccharide) with Gentiobiose (Disaccharide).[1] This guide provides a verified supply chain analysis and a self-validating protocol to ensure analytical integrity.

Chemical Profile & Significance[1][2][3][4]

| Parameter | Specification |

| Systematic Name | |

| Common Name | |

| CAS Number | 32590-17-3 (Distinct from Gentiobiose: 554-91-6) |

| Molecular Formula | |

| Molecular Weight | 504.44 g/mol |

| Solubility | Highly soluble in water; sparingly soluble in ethanol.[1][2][3] |

| Key Application | Reference standard for transglycosylation assays; bitterness modulation studies; cellulase induction profiling.[1] |

The "Bitterness Paradox"

While

Commercial Supplier Landscape

The supply of high-purity (>95%) Gentiotriose is limited compared to common malto- or cello-oligosaccharides.[1] Below is the vetted supplier matrix based on current catalog availability.

Tier 1: Dedicated Glycoscience Suppliers

These vendors list specific catalog numbers for the trisaccharide.

| Supplier | Catalog/Product Ref | Purity | Pack Sizes | Notes |

| GlycoDepot | GD-3407 | 100 mg, 1 g | Primary Recommendation. Specialized in rare oligosaccharides.[1] Explicitly lists CAS 32590-17-3. | |

| Biosynth (Carbosynth) | OG76553 | Custom/Inquire | 250 mg+ | High-cost option ($4000+ range).[1] Often requires lead time for synthesis.[1] |

| Megazyme | Inquire | N/A | N/A | Excellent for enzymes (e.g., |

Tier 2: Custom Synthesis & Bulk

Quality Control & Validation Protocols

Trusting a label is insufficient for high-stakes research.[1] You must implement a Self-Validating System .[1] The following workflows ensure the standard is chemically authentic and free from the dominant Gentiobiose impurity.

Protocol A: HPAEC-PAD (The Gold Standard)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection is the most sensitive method for non-derivatized carbohydrates.[1]

-

Column: Dionex CarboPac PA1 or PA200.[1]

-

Eluent A: 100 mM NaOH.

-

Eluent B: 100 mM NaOH + 500 mM Sodium Acetate (NaOAc).[1]

-

Gradient: 0–10 min (0% B); 10–30 min (Linear gradient 0

40% B). -

Detection: PAD (Gold electrode).[1]

-

Validation Logic: Gentiotriose (DP3) elutes after Gentiobiose (DP2) due to increased negative charge density at high pH.[1] If only one peak appears at the DP2 retention time, the standard is mislabeled.

Protocol B: HILIC-MS (Mass Confirmation)

For laboratories without PAD, Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry provides definitive structural confirmation.[1]

-

Column: Amide-functionalized HILIC (e.g., Waters XBridge Amide, 3.5

m).[1] -

Mobile Phase: Acetonitrile:Water (70:[1]30) with 10 mM Ammonium Formate.[1]

-

Detection: ESI-MS (Negative Mode).[1]

-

Target Ion:

503.4 -

Validation Logic: The mass spectrum must show the dominant ion at 503/549. A dominant signal at 341

indicates degradation to Gentiobiose.[1]

Visualization: Validation Workflow

The following diagram illustrates the decision matrix for validating the standard upon receipt.

Figure 1: Decision tree for verifying Gentiotriose purity using HPAEC-PAD. DP2 = Degree of Polymerization 2 (Gentiobiose).[1]

Synthesis Pathway & Biological Context[4][7]

Understanding how Gentiotriose is formed helps in designing assays that use it as a substrate or product.[1] It is typically synthesized via transglycosylation by

Figure 2: Enzymatic transglycosylation pathway converting Glucose to Gentiobiose and subsequently to Gentiotriose.[1][2]

Handling and Storage Best Practices

-

Hygroscopicity: Like most oligosaccharides, lyophilized Gentiotriose is hygroscopic.[1]

-

Protocol: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Storage: Store desicated at -20°C.

-

-

Solution Stability:

-

Stable in neutral aqueous solution for 24-48 hours at 4°C.

-

Avoid: High pH (>12) for extended periods (e.g., leaving in HPAEC eluent), as this causes peeling reactions (degradation starting from the reducing end).[1]

-

References

-

Fujimoto, Y., et al. (2009).[1] "Enzymatic synthesis of gentiooligosaccharides by transglycosylation with

-glycosidases from Penicillium multicolor." Bioscience, Biotechnology, and Biochemistry, 73(10).[1] -

Megazyme. (2024).[1][4][5] Carbohydrate Research Reagents and Enzymes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10244799, Gentiotriose. Retrieved from [Link][1]

Sources

- 1. Gentiobiose - Wikipedia [en.wikipedia.org]

- 2. glycodepot.com [glycodepot.com]

- 3. echemi.com [echemi.com]

- 4. Kinetics and products of Thermotoga maritima β-glucosidase with lactose and cellobiose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparative Separation and Purification of Four Glycosides from Gentianae radix by High-Speed Counter-Current Chromatography and Comparison of Their Anti-NO Production Effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

enzymatic synthesis of gentiotriose using beta-glucosidase

Application Note: Enzymatic Synthesis of Gentiotriose via β-Glucosidase-Mediated Transglycosylation and Reverse Hydrolysis

Executive Summary

Gentiotriose (β-D-Glcp-(1→6)-β-D-Glcp-(1→6)-D-Glc) is a functional trisaccharide with significant applications in prebiotic formulation, bitterness masking, and as an intermediate in pharmaceutical synthesis. While chemical synthesis of β-(1→6) linkages requires complex, multi-step protection and deprotection strategies, enzymatic synthesis using β-glucosidase (EC 3.2.1.21) offers a highly regioselective, single-step alternative. This guide provides a comprehensive, self-validating framework for synthesizing gentiotriose using β-glucosidase, detailing the critical process parameters required to shift the enzyme's natural hydrolytic activity toward synthetic transglycosylation and reverse hydrolysis.

Mechanistic Principles: Shifting from Hydrolysis to Synthesis

β-glucosidases are classically hydrolytic enzymes belonging primarily to Glycoside Hydrolase (GH) families 1 and 3[1]. They operate via a retaining double-displacement mechanism involving two catalytic glutamate residues (an acid/base and a nucleophile).

In an aqueous environment, water acts as the ultimate nucleophile, attacking the covalent glycosyl-enzyme intermediate to release a free monosaccharide (hydrolysis). However, by deliberately restricting water activity (

This synthetic capability can be harnessed via two distinct thermodynamic pathways:

-

Transglycosylation (Kinetic Control): Uses a donor molecule (e.g., gentiobiose or cellobiose) with an existing β-glycosidic bond. The energy of the cleaved bond is conserved in the glycosyl-enzyme intermediate, allowing rapid transfer to an acceptor[2].

-

Reverse Hydrolysis (Thermodynamic Control): Uses monosaccharides (e.g., D-glucose) at ultra-high concentrations. This is an endothermic condensation reaction driven purely by mass action and the artificial removal of water[1].

Catalytic mechanism of β-glucosidase: partitioning between hydrolysis and transglycosylation.

Critical Process Parameters (CPPs) & Causality

To successfully execute these reactions, the following parameters must be strictly controlled:

-

Substrate Concentration (

reduction): The most critical factor. Concentrations must routinely exceed 500 g/L (and up to 1000 g/L for reverse hydrolysis) to sufficiently depress water activity and prevent the immediate hydrolysis of the newly formed gentiotriose.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Temperature: Elevated temperatures (50–70°C) are mandatory. Causality: High heat exponentially increases the solubility limit of the substrates, enabling the ultra-high concentrations required. Furthermore, because reverse hydrolysis is endothermic, higher temperatures thermodynamically favor condensation[1].

-

Enzyme Source: Not all β-glucosidases possess high transglycosylation activity. Enzymes sourced from Penicillium multicolor[2], thermophilic Talaromyces[1], and specific coral metagenomes (Blg163)[3] have been validated for high-yield gentiooligosaccharide (GnOS) synthesis.

Table 1: Validated Enzyme Sources and Yields for Gentiooligosaccharide Synthesis

| Enzyme Source | Reaction Mode | Substrate | Peak Yield (g/L) | Regioselectivity | Ref |

| Penicillium multicolor | Transglycosylation | Gentiobiose (500 g/L) | ~157.0 (GnOS) | β-(1→6) | [2] |

| Thermophilic Talaromyces | Reverse Hydrolysis | Glucose (1000 g/L) | 144.3 (GnOS) | β-(1→6) | [1] |

| Coral Metagenome (Blg163) | Transglycosylation | Glc + Cellobiose | 70.3 (GnOS) | β-(1→6) | [3] |

| Trichoderma viride | Reverse Hydrolysis | Glucose (800 g/L) | 130.0 (GnOS) | β-(1→6) | [1] |

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The methodologies below incorporate built-in analytical checkpoints to ensure that causality holds true at every phase of the reaction, preventing downstream failures.

End-to-end self-validating workflow for the enzymatic synthesis of gentiotriose.

Protocol A: Transglycosylation via Kinetic Control (High Yield)

Objective: Synthesize gentiotriose using gentiobiose as both the donor and acceptor. This bypasses the thermodynamically unfavorable monosaccharide condensation step[2].

-

Enzyme QC (Validation Checkpoint 1): Prior to reactor setup, assay the β-glucosidase using 5 mM p-nitrophenyl-β-D-glucopyranoside (pNP-β-Glc) in 50 mM acetate buffer (pH 5.0) at 40°C. Pass criteria: Specific activity must exceed 10 U/mg protein. If it fails, do not proceed; the enzyme is denatured.

-

Substrate Preparation: Dissolve gentiobiose in 50 mM sodium acetate buffer (pH 5.0) to a final concentration of 30–50% (w/v). Causality: pH 5.0 is critical to maintain the protonation state of the catalytic glutamate residues.

-

Reaction Initiation: Add 5 U of validated enzyme per gram of substrate. Incubate at 50°C. Crucial Note: Use mechanical overhead stirring. The extreme viscosity of 500 g/L sugar solutions renders magnetic stirring ineffective, leading to localized concentration gradients and premature hydrolysis.

-

Kinetic Monitoring (Validation Checkpoint 2): Transglycosylation is a kinetically controlled transient state. If left indefinitely, the enzyme will eventually hydrolyze the newly formed gentiotriose back to glucose. At t = 2h, 4h, 8h, and 12h, withdraw 50 µL aliquots, boil for 5 mins, and analyze via rapid HPLC-RI. Quench the main reactor when the gentiotriose (DP3) peak plateaus (typically between 8–12 hours).

-

Termination & Inactivation (Validation Checkpoint 3): Heat the reactor to 95°C for 15 minutes. To validate complete inactivation, spike a 1 mL sample of the quenched mixture with 10 mg of fresh gentiobiose and incubate for 1 hour at 50°C. A lack of change in the HPLC peak area confirms the enzyme is fully denatured.

Protocol B: Reverse Hydrolysis via Thermodynamic Control (Cost-Effective)

Objective: Synthesize a mixture of gentiobiose and gentiotriose from highly economical D-glucose[1].

-

Substrate Preparation: Prepare an 800–1000 g/L D-glucose solution in 50 mM citrate-phosphate buffer (pH 6.0). Causality: This requires heating the buffer to 70°C prior to glucose addition to achieve full dissolution without precipitating the buffer salts.

-

Reaction Initiation: Add a thermostable β-glucosidase (e.g., TsBgl1) at 20 U/g glucose[1]. Maintain the reactor at 60–70°C.

-

Equilibrium Monitoring (Validation Checkpoint 4): Reverse hydrolysis is slow and thermodynamically driven. Withdraw samples every 24 hours up to 96 hours. Monitor the appearance of DP2 and DP3 peaks. The reaction is complete when the DP3 peak ceases to grow (equilibrium reached).

-

Termination: Heat to 95°C for 15 minutes to quench.

Downstream Processing & Analytical Validation

Because enzymatic synthesis yields a complex mixture of glucose, gentiobiose, gentiotriose, and higher-degree gentiooligosaccharides (DP4-DP5)[2], precise analytical validation is required.

HPAEC-PAD Analysis (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection): Causality: Neutral oligosaccharides lack chromophores for UV detection. While Refractive Index (RI) detection is useful for in-process monitoring, it lacks the sensitivity and resolution to separate structural isomers (e.g., distinguishing gentiotriose from cellotriose). HPAEC-PAD leverages the weak acidic nature of carbohydrate hydroxyl groups at high pH (pH > 12) to achieve baseline separation of isomers.

-

Column: CarboPac PA100 (or equivalent).

-

Eluent A: 150 mM NaOH.

-

Eluent B: 150 mM NaOH containing 500 mM Sodium Acetate.

-

Gradient: 0-100% Eluent B over 45 minutes. Gentiotriose will elute after gentiobiose but before any DP4 oligomers.

References

- Enzymatic synthesis of gentiooligosaccharides by transglycosylation with -glycosidases

- Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β-Glucosidase at a High Substrate Concentr

- A Novel Neutral and Mesophilic β-Glucosidase from Coral Microorganisms for Efficient Preparation of Gentiooligosaccharides, nih.gov,

Sources

Application Note: High-Solids Transglycosylation Protocol for Gentiotriose Production

[1]

Author:1Abstract & Introduction

Gentiotriose (

Standard chemical synthesis of gentiotriose is arduous, requiring complex protection/deprotection steps.[1] This application note details a scalable, enzymatic transglycosylation protocol using Aspergillus niger

Key Technical Challenge: The primary challenge is kinetic control. The enzyme favors hydrolysis (breaking bonds) in dilute aqueous solutions.[1] To produce gentiotriose, we must drastically lower water activity (

Scientific Principles & Mechanism[2]

The synthesis relies on the retaining mechanism of Family 1 or Family 3 glycoside hydrolases (GH). The reaction proceeds via a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate.[1]

The Kinetic Partitioning

In the second step of the reaction, the glycosyl-enzyme intermediate faces a competition between two acceptors:

-

Water: Leads to Hydrolysis (regeneration of Glucose).[1]

-

Glucose/Gentiobiose: Leads to Transglycosylation (Synthesis of Gentiobiose/Gentiotriose).[1]

By saturating the system with Glucose, we statistically favor path #2.

Reaction Pathway Diagram[1]

Figure 1: Kinetic competition in

Materials & Equipment

Reagents

-

Substrate: D-Glucose (Anhydrous, crystalline), >99% purity.

-

Enzyme:

-Glucosidase from Aspergillus niger (e.g., Novozym 188 or equivalent commercial preparation).[1]-

Note: Enzyme activity should be standardized to Transglucosidase Units (TGU) or Cellobiase Units (CBU).[1]

-

-

Buffer: 50 mM Sodium Acetate, pH 5.0.[1]

-

Termination Reagent: 1M NaOH or boiling water bath.[1]

-

Purification Aid: Activated Charcoal (powdered) and Celite 545 filter aid.[1]

-

Yeast (Optional): Saccharomyces cerevisiae (Baker's yeast) for glucose removal.[1]

Equipment

Experimental Protocols

Protocol A: High-Solids Transglycosylation

Rationale: To minimize water activity (

-

Buffer Preparation: Prepare 100 mL of 50 mM Sodium Acetate buffer (pH 5.0).

-

Substrate Slurry: In a jacketed glass reactor, dissolve 800 g of Glucose in approximately 200-300 mL of buffer.

-

Enzyme Addition: Once the temperature is stable at 55°C–60°C, add the

-glucosidase preparation.-

Dosage: Target 15–20 Units per gram of glucose . (Excessive enzyme can accelerate secondary hydrolysis; insufficient enzyme yields slow kinetics).[1]

-

-

Reaction Incubation:

-

Sampling: Withdraw 500

L aliquots every 12 hours. Inactivate immediately by heating at 100°C for 10 minutes.

Protocol B: Reaction Monitoring (HPLC)

Rationale: To distinguish between glucose, gentiobiose (DP2), and gentiotriose (DP3).[1]

-

Column: Bio-Rad Aminex HPX-87H or Carbohydrate Analysis Column (e.g., Waters XBridge Amide).[1]

-

Preferred: Cation exchange column in Ca2+ form (e.g., Sugar-Pak 1) provides better separation of oligomers by degree of polymerization (DP).[1]

-

-

Mobile Phase: Degassed HPLC-grade water (for Ca2+ columns) or 75% Acetonitrile (for Amide columns).[1]

-

Flow Rate: 0.5 mL/min.

-

Temperature: 80°C (critical for resolution on cation exchange columns).

Target Profile:

| Component | Retention Order (Ca2+ Column) | Typical Yield (48-72h) |

|---|---|---|

| Gentiotriose (DP3) | Elutes 1st (Fastest) | 10 – 15% |

| Gentiobiose (DP2) | Elutes 2nd | 30 – 40% |

| Glucose (DP1) | Elutes 3rd (Slowest) | 40 – 50% |[1]

Downstream Processing (Purification)[1][5]

The reaction yields a mixture.[3][4][5] To isolate pure gentiotriose, a two-stage purification is required.[1]

Workflow Diagram

Figure 2: Purification workflow to isolate Gentiotriose from the reaction mixture.

Detailed Purification Steps

-

Selective Glucose Removal (Yeast Treatment):

-

Dilute the reaction mixture with water to approx. 20% (w/v) solids.[1]

-

Add activated Saccharomyces cerevisiae (2% w/v).

-

Incubate at 30°C for 24 hours with mild aeration.

-

Mechanism:[1][6][7] Yeast preferentially consumes monomeric glucose, leaving gentiobiose and gentiotriose largely untouched.[1]

-

Centrifuge (5000 x g) and filter (0.22

m) to remove biomass.[1]

-

-

Fractionation (Chromatography):

-

Polishing:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield of DP3 | Reaction time too short. | Extend incubation to 72h; DP3 forms after DP2 accumulates. |

| Low Yield of DP3 | Water activity too high.[1] | Increase initial Glucose concentration to saturation (800+ g/L). |

| High Viscosity | Temperature too low.[1] | Maintain reactor >55°C. Do not drop below 50°C or glucose may crystallize.[1] |

| Product Hydrolysis | Reaction time too long. | Monitor HPLC closely; if DP3 peaks plateau and drop, stop reaction immediately (heat inactivation). |

References

-

Fujimoto, Y., et al. (2009).[1] Enzymatic synthesis of gentiooligosaccharides by transglycosylation with

-glucosidases from Penicillium multicolor.[1][8] Journal of Applied Glycoscience.[1] Link -

Da Silva, T.M., et al. (2014).[1] Synthesis of gentiooligosaccharides by a

-glucosidase from Prunus dulcis.[1][9] Journal of Molecular Catalysis B: Enzymatic.[1] Link[1] -

Sinsuwan, S., et al. (2015).[1] Production of

-glucosidase by Aspergillus niger and its application in enzymatic synthesis of gentiooligosaccharides.[1] Biotechnology Reports.[1] Link[1] -

Biotage Application Note. (2023). Strategies for purifying crude reaction mixtures.Link

-

NLR Standard Operating Procedure. (2017). Determination of Sugars and Byproducts by HPLC.[1][2][4][9]Link

Sources

- 1. Gentiobiose - Wikipedia [en.wikipedia.org]

- 2. docs.nlr.gov [docs.nlr.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β-Glucosidase at a High Substrate Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotage.com [biotage.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 9. mdpi.com [mdpi.com]

solvent systems for TLC analysis of beta-1,6-glucans

Application Note: High-Resolution TLC Profiling of -1,6-Glucan Architectures

Abstract

1Introduction: The Analytical Challenge

Native

This protocol leverages the differential solvation of hydroxyl groups in the C-6 position (primary alcohol) versus C-3 or C-4 (secondary alcohols) to achieve separation.

Sample Preparation: Controlled Depolymerization

Choose the method based on your analytical goal.

Method A: Partial Acid Hydrolysis (Chemical Fingerprinting)

Best for: Rapid identification of the repeating unit ladder.

-

Reagents: 2M Trifluoroacetic acid (TFA).

-

Procedure:

-

Suspend 5 mg of

-1,6-glucan sample in 500 µL of 2M TFA in a sealed glass vial. -

Incubate at 100°C for 2–4 hours . (Time optimization: 2h yields larger oligomers; 4h yields mostly monomers/dimers).

-

Evaporate TFA under a stream of nitrogen at 40°C.

-

Wash twice with 500 µL methanol and evaporate to dryness to remove residual acid.

-

Reconstitute in 50 µL of 50% aqueous methanol.

-

Method B: Enzymatic Digestion (Linkage Specificity)

Best for: Confirming

-

Reagents: Endo-

-1,6-glucanase (Pustulanase) [EC 3.2.1.75]. -

Procedure:

-

Suspend 5 mg sample in 1 mL of 50 mM Sodium Acetate buffer (pH 5.0).

-

Add 1 U of Pustulanase.

-

Incubate at 37°C for 12–24 hours .

-

Terminate reaction by boiling for 5 minutes.

-

Centrifuge (10,000 x g, 5 min) and use the supernatant directly.

-

Chromatographic Protocol

Stationary Phase

-

Plate: Silica Gel 60

(Merck or equivalent), on Aluminum or Glass backing. -

Pre-treatment: Heat plate at 105°C for 30 minutes before use to activate the silica (remove adsorbed water).

Mobile Phase (Solvent Systems)

Select the system based on the resolution required.

| System | Solvent Composition (v/v) | Application | |

| A (Standard) | n-Butanol : Acetic Acid : Water (2:1:1) | General separation of hydrolysates (G1–G5). | Reliable separation of Glucose (G1) and Gentiobiose (G2). |

| B (High Res) | n-Butanol : Pyridine : Water (6:4:3) | Differentiation of Linkages. | Excellent for separating Gentiobiose ( |

| C (Rapid) | Ethyl Acetate : Acetic Acid : Water (2:1:1) | Quick screening of low DP oligomers. | Faster run time; compresses higher oligomers (DP > 3). |

Execution

-

Spotting: Apply 1–2 µL of sample and standards (Glucose, Gentiobiose, Cellobiose) 1.5 cm from the bottom edge. Do not overload; spots should be <3 mm diameter.

-

Equilibration: Place the solvent in the TLC chamber 30 minutes prior to development. Line the chamber with filter paper to saturate the atmosphere (prevents "smiling" solvent fronts).

-

Development: Run the plate until the solvent front reaches 1 cm from the top (approx. 3–4 hours for System A/B).

-

Drying: Dry the plate thoroughly in a fume hood with warm air. Residual pyridine must be removed completely before staining.

Visualization & Detection

Reagent: Orcinol-Sulfuric Acid (Bial's Reagent) Specific for carbohydrates; yields distinct colors for hexoses.

-

Preparation: Dissolve 100 mg Orcinol (3,5-dihydroxytoluene) in 100 mL of 10%

in Ethanol. -

Staining: Spray the dried plate evenly. Do not soak.

-

Development: Heat at 100°C–120°C for 5–10 minutes.

-

Result:

- -1,6-Oligomers (Gentio-series): Appear as distinct violet/brown spots .

-

Background: White/Pale Pink.

Data Interpretation

The following

| Compound | Linkage | Approx.[1][3][4] | Notes |

| Glucose | Monomer | 0.58 | Reference standard. |

| Gentiobiose | 0.42 | Diagnostic marker for | |

| Cellobiose | 0.49 | Migrates higher than Gentiobiose. | |

| Laminaribiose | 0.52 | Migrates highest of the dimers. | |

| Gentiotriose | 0.28 | Second spot in the hydrolysate ladder. |

Note:

Visualizing the Workflow

Figure 1: Step-by-step workflow for the structural characterization of

Troubleshooting

-

Problem: "Streaking" or "Comet Tails"

-

Cause: Sample is too acidic (residual TFA) or overloaded.

-

Fix: Ensure complete evaporation of acid; wash with methanol. Reduce spotting volume to 1 µL.

-

-

Problem: Poor Separation of Dimers (G2 vs Cellobiose)

-

Cause: Solvent system is too polar or chamber not saturated.

-

Fix: Switch to System B (Pyridine) . Ensure chamber is lined with filter paper and equilibrated for 30 mins.

-

-

Problem: Dark Background

-

Cause: Overheating or old staining reagent.

-

Fix: Prepare fresh Orcinol reagent. Heat only until spots appear (usually <10 mins).

-

References

-

Megazyme. (2025). Beta-Glucan Assay Kit (Yeast & Mushroom) Protocol. Retrieved from [Link]

-

Creative Biolabs. (2024). Thin Layer Chromatography (TLC) for Carbohydrate Analysis. Retrieved from [Link]

-

ResearchGate. (2017). Analysis of Food Bioactive Oligosaccharides by Thin-Layer Chromatography. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Beta-1,3/1,6-Glucans and Immunity: State of the Art. Retrieved from [Link]

Sources

- 1. β-Glucans: Characterization, Extraction Methods, and Valorization [scirp.org]

- 2. cetjournal.it [cetjournal.it]

- 3. researchgate.net [researchgate.net]

- 4. Identification, characterization, and structural analyses of a fungal endo-β-1,2-glucanase reveal a new glycoside hydrolase family - PMC [pmc.ncbi.nlm.nih.gov]

optimal pH and temperature for enzymatic hydrolysis of gentiotriose

Application Note: Optimization of Enzymatic Hydrolysis for Gentiotriose

Abstract

This guide provides a technical framework for the enzymatic hydrolysis of gentiotriose (

Introduction & Mechanistic Insight

The Substrate Challenge

Gentiotriose is distinct from common cellulosic sugars due to its

Enzyme Selection

The hydrolysis of gentiotriose requires a

-

Primary Choice: Aspergillus niger BGL (GH Family 3). It exhibits broad specificity, tolerating the

-1,6 linkage better than Trichoderma BGLs, which are often strictly specific to -

Mechanism: The enzyme acts sequentially, hydrolyzing gentiotriose to gentiobiose and glucose, and subsequently gentiobiose to two glucose molecules.

Critical Parameters: pH and Temperature[1][2][3][4][5][6][7][8][9]

The following parameters are established for Aspergillus niger derived

Optimal pH: 4.0 – 5.0

-

The Sweet Spot: pH 4.5 is the industry standard for maximal hydrolytic activity.

-

The "Shoulder" Effect: Activity drops sharply below pH 3.5 (protonation of nucleophile) and above pH 6.0 (deprotonation of the catalytic acid/base).

-

Buffer Recommendation: 50 mM Sodium Acetate or Citrate-Phosphate buffer. Avoid phosphate buffers if downstream analysis involves mass spectrometry, as non-volatile salts interfere with ionization.

Optimal Temperature: 50°C – 60°C

-

Kinetic Trade-off: While initial rates (

) increase up to 65°C, thermal inactivation becomes significant over long incubations (>4 hours). -

Recommendation:

-

Short Assays (<1 hr): 60°C for maximum signal.

-

Process Hydrolysis (>24 hr): 50°C to ensure enzyme stability (half-life extension).

-

Summary of Optimal Conditions

| Parameter | Optimal Range | Critical Limit (Failure Point) | Notes |

| pH | 4.5 ± 0.2 | < 3.0 or > 6.5 | Acidic environment essential for GH3 family active site protonation. |

| Temperature | 50°C - 60°C | > 65°C | A. niger BGL denatures rapidly above 65°C. |

| Substrate Conc. | 1 - 5 mM | > 100 mM | High concentrations trigger transglycosylation (reverse reaction), reducing yield. |

| Enzyme Loading | 5 - 10 U/g substrate | N/A | 1 Unit (U) = 1 µmol pNPG hydrolyzed per min. |

Experimental Protocol: Gentiotriose Hydrolysis Assay

Objective: To quantify the hydrolysis rate of gentiotriose by monitoring glucose release.

Reagents & Equipment

-

Enzyme:

-Glucosidase from Aspergillus niger (e.g., Megazyme or Sigma). -

Substrate: Gentiotriose (purity >95%). Note: This is a high-cost reagent; miniaturize reactions.

-

Buffer: 50 mM Sodium Acetate, pH 4.5.

-

Stop Solution: 1 M

(pH shift to ~11 stops reaction) or 100°C Heat Block. -

Detection: HPLC (Refractive Index/CAD) or Glucose Oxidase/Peroxidase (GOPOD) Kit.

Step-by-Step Workflow

-

Preparation of Stock Solutions:

-

Substrate Stock: Dissolve gentiotriose to 10 mM in water.

-

Enzyme Stock: Dilute BGL to 2 U/mL in 50 mM Sodium Acetate (pH 4.5). Keep on ice.

-

-

Reaction Setup (Microfuge Tubes):

-

Pre-heat thermomixer to 55°C .

-

Combine:

-

350 µL Buffer (50 mM NaOAc, pH 4.5)

-

50 µL Gentiotriose Stock (Final conc: 1 mM)

-

-

Equilibrate for 5 minutes.

-

-

Initiation:

-

Add 100 µL Enzyme Stock. Total Volume = 500 µL.

-

Mix immediately by pipetting.

-

-

Sampling (Time Course):

-

Remove 50 µL aliquots at

minutes. -

Immediate Termination: Transfer aliquot into 50 µL of 1 M

or heat at 100°C for 3 mins.

-

-

Analysis:

-

HPLC Method: Column: Aminex HPX-87H or Carbohydrate Pb++ column. Mobile Phase: Water (for Pb++) or 5mM

(for 87H). Temp: 80°C. -

GOPOD Method: Add 300 µL GOPOD reagent to 10 µL neutralized sample. Incubate 20 min at 50°C. Read Absorbance at 510 nm.

-

Troubleshooting & Optimization

Product Inhibition

-Glucosidases are notoriously inhibited by their product, glucose.-

Symptom: Reaction rate curves plateau prematurely (before substrate depletion).

-

Solution: If processing high concentrations of gentiotriose (>10 mM), supplement the reaction with a glucose-tolerant BGL variant or remove glucose continuously via dialysis or membrane filtration.

Transglycosylation (The Reverse Reaction)

At high substrate concentrations and low water activity, BGLs can synthesize glycosidic bonds rather than hydrolyze them.

-

Risk Zone: Substrate concentrations > 20% (w/v).

-

Control: Ensure the reaction remains in dilute aqueous conditions (Substrate < 50 mM) to favor hydrolysis thermodynamics.

Thermal Stability vs. Activity

-

Observation: Activity is highest at 65°C, but the enzyme precipitates after 30 mins.

-

Correction: Lower temperature to 50°C. The rate constant (

) will decrease, but the total turnover number (TTN) over 24 hours will increase due to preserved structural integrity.

References

-

Thermodynamics of Hydrolysis: Goldberg, R. N., et al. (1989). "Thermodynamics of hydrolysis of disaccharides: Cellobiose, gentiobiose, isomaltose, and maltose." Journal of Biological Chemistry.

- Enzyme Characterization: Decker, S. R., et al. (2000). " -Glucosidases for Cellulosic Ethanol." Biomass and Bioenergy.

-

Aspergillus Specifics: Gong, G., et al. (2014).[1] "Purification and characterization of a

-glucosidase from Aspergillus niger and its application in the hydrolysis of geniposide." Journal of Microbiology and Biotechnology. -

Gentiobiose Induction: Tiwari, R., et al. (2023).[2] "Stoichiometric balance ratio of cellobiose and gentiobiose induces cellulase production in Talaromyces cellulolyticus."[2] Biotechnology for Biofuels.

-

Industrial Applic

-Glucosidase (Aspergillus niger) Assay Procedure."

Sources

- 1. Purification and characterization of a β-glucosidase from aspergillus niger and its application in the hydrolysis of geniposide to genipin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stoichiometric balance ratio of cellobiose and gentiobiose induces cellulase production in Talaromyces cellulolyticus - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Antisolvent-Mediated Crystallization of Gentiotriose from Aqueous Ethanol

Target Audience: Carbohydrate Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Overview

Gentiotriose (β-D-Glcp-(1→6)-β-D-Glcp-(1→6)-D-Glc) is a linear trisaccharide formed by the elongation of gentiobiose with a third β-D-glucose unit. It is frequently encountered as a product of the enzymatic hydrolysis of microbial glucans (such as pustulan) and is of particular interest in flavor chemistry, as the addition of the third glucose moiety reduces the inherent bitterness of the molecule by a fifth compared to its disaccharide precursor[1].

Due to its high hydrophilicity and extensive hydrogen-bonding capacity, gentiotriose strongly resists spontaneous crystallization from pure aqueous solutions, often forming a viscous, amorphous syrup. To overcome this thermodynamic barrier, a combined antisolvent and cooling crystallization strategy is required.

The Causality of Aqueous Ethanol: Industrial purification of complex glycosides and oligosaccharides frequently relies on crystallization from aqueous alcohol mixtures. Standard methods typically involve adjusting the ethanol concentration between 10% and 80%, heating to fully dissolve the solute, and subsequently cooling the system to 0–40°C[2]. The addition of absolute ethanol acts as an antisolvent by significantly lowering the bulk dielectric constant of the medium. This thermodynamic shift favors solute-solute hydrogen bonding over solute-solvent interactions, effectively driving the highly polar saccharide into a state of supersaturation[3]. However, because high solvent concentrations can sometimes lead to amorphous precipitation or liquid-liquid phase separation ("oiling out"), precise control over the antisolvent addition rate and the cooling trajectory is critical to ensure high-purity crystalline recovery[4].

Quantitative Data & Process Parameters

To successfully crystallize gentiotriose, the system must be maintained within its Metastable Zone Width (MSZW)—the region where the solution is supersaturated but spontaneous (primary) nucleation does not immediately occur.

Table 1: Representative Solubility Profile of Gentiotriose in Aqueous Ethanol Note: Values are empirically modeled based on the thermodynamic behavior of analogous linear oligosaccharides in aqueous alcohol systems[3].

| Temperature (°C) | 0% EtOH (w/w) | 20% EtOH (w/w) | 40% EtOH (w/w) | 60% EtOH (w/w) | 80% EtOH (w/w) |

| 50 | >700 g/L | 450 g/L | 250 g/L | 100 g/L | 30 g/L |

| 25 | 600 g/L | 300 g/L | 150 g/L | 50 g/L | 10 g/L |

| 4 | 450 g/L | 180 g/L | 80 g/L | 20 g/L | <5 g/L |

Table 2: Critical Process Parameters (CPPs) for a Self-Validating Workflow

| Process Step | Parameter | Target Value | Quality Justification (Causality) |

| Clarification | Filter Pore Size | 0.22 µm | Removes dust/particulates that act as uncontrolled heterogeneous nucleation sites. |

| Antisolvent | Final EtOH Conc. | 70–80% (v/v) | Maximizes yield by depressing solubility without causing amorphous precipitation[4]. |

| Cooling | Cooling Rate | 0.1 °C/min | Prevents the system from crossing the labile zone boundary, ensuring ordered lattice formation. |

| Aging | Hold Time | 12–24 hours | Ensures thermodynamic equilibrium is reached (verified by a plateau in mother liquor Brix). |

Experimental Workflow Visualization

Workflow for the antisolvent-mediated crystallization of gentiotriose.

Step-by-Step Methodology

Phase 1: Preparation of the Aqueous Concentrate

-

Dissolution: Weigh the crude gentiotriose syrup or powder. Dissolve it in a minimal volume of deionized water (approximately 1.5 mL of water per gram of gentiotriose).

-

Heating: Transfer the mixture to a jacketed crystallizer equipped with an overhead stirrer and heat to 50°C to ensure complete dissolution.

-

Clarification: Pass the heated solution through a 0.22 µm PTFE membrane filter.

-

Causality: Clarification is mandatory. It removes insoluble impurities that act as uncontrolled heterogeneous nucleation sites, which can prematurely trigger crystallization and physically trap impurities within the growing crystal lattice.

-

Phase 2: Antisolvent Titration

-

Equilibration: Return the clarified solution to the jacketed vessel and maintain the temperature at 50°C under continuous, gentle agitation (e.g., 150–200 RPM).

-

Titration: Titrate absolute ethanol dropwise into the solution.

-

Causality: Dropwise addition prevents local supersaturation spikes that cause the sugar to "oil out" (liquid-liquid phase separation).

-

-

Cloud Point Establishment: Continue the addition until the solution reaches a final ethanol concentration of approximately 70–80% (v/v), or until the onset of persistent turbidity (the cloud point) is observed. If the solution oils out, add deionized water dropwise until the solution clears, firmly establishing the upper limit of the metastable zone.

Phase 3: Controlled Cooling and Seeding

-

Cooling Ramp: Initiate a linear cooling ramp of 0.1°C/min from 50°C down to 4°C.

-

Causality: A slow, controlled cooling rate ensures that the gentiotriose molecules have sufficient time to orient into the crystal lattice, avoiding the kinetic trap of amorphous solid formation[2].

-

-

Seeding (Recommended): Once the system reaches 35°C, introduce 0.1% (w/w) high-purity gentiotriose seed crystals.

-

Causality: Seeding bypasses the high activation energy required for primary nucleation. It consumes the supersaturation smoothly, ensuring a uniform crystal size distribution and preventing sudden secondary nucleation events.

-

Phase 4: Crystal Aging and Harvesting

-

Aging: Hold the suspension at 4°C for 12 to 24 hours.

-

Harvesting: Isolate the crystals via vacuum filtration using a sintered glass funnel.

-

Washing: Wash the filter cake with two bed-volumes of ice-cold 80% (v/v) aqueous ethanol.

-

Causality: The wash solvent must match the final crystallization conditions to displace the mother liquor without dissolving the product. The ice-cold temperature minimizes kinetic solubility during the wash.

-

-

Drying: Dry the crystals in a vacuum oven at 40°C for 24 hours to remove residual solvent.

Self-Validating Quality Control

To ensure this protocol functions as a self-validating system, implement the following in-process and post-process controls:

-

Thermodynamic Equilibrium Check (In-Process): During the 4°C aging step, periodically sample the mother liquor and measure its refractive index (Brix). The crystallization process is validated as "complete" only when the Brix value plateaus, indicating that the solute concentration has reached its thermodynamic solubility limit.

-

Mass Balance & Purity Validation (Post-Process): Analyze the dried crystals using HPLC-RID (equipped with a HILIC column). The mass of the recovered high-purity gentiotriose crystals, combined with the calculated mass of the residual gentiotriose in the mother liquor, must equal the starting mass (±2%). The absence of gentiobiose or higher-order structural analogs in the crystal lattice validates the selectivity of the antisolvent protocol.

References

1.[1] Gentiobiose - Wikipedia , wikipedia.org, 2.[2] US11274328B2 - Methods for producing rebaudioside D and rebaudioside M and compositions thereof , google.com, 3.[3] Isomerization of Saccharides in Subcritical Aqueous Alcohols , kyoto-u.ac.jp, 4.[4] Galactosyl oligosaccharide purification by ethanol precipitation , researchgate.net,

Sources

- 1. Gentiobiose - Wikipedia [en.wikipedia.org]

- 2. US11274328B2 - Methods for producing rebaudioside D and rebaudioside M and compositions thereof - Google Patents [patents.google.com]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. researchgate.net [researchgate.net]

Application Note: In Vitro Protocol for Evaluating the Bifidogenic Activity of Gentiotriose

Target Audience: Microbiologists, Prebiotic Formulation Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Gentiotriose is a non-digestible trisaccharide composed of three D-glucose units linked by

Once in the colon, gentiotriose acts as a highly selective substrate for beneficial gut microbiota, particularly Bifidobacterium species, thereby exerting a potent bifidogenic effect[2]. The causality behind this selectivity lies in the unique enzymatic repertoire of Bifidobacterium. These bacteria express specific transport systems (ABC transporters) to internalize the intact oligosaccharide, followed by intracellular cleavage via specialized

Figure 1: Metabolic pathway of gentiotriose utilization by Bifidobacterium species.

Experimental Design: A Self-Validating System

To ensure rigorous scientific integrity, this protocol employs a dual-model validation system :

-